molecular formula C38H34N2O4P2 B1313700 p-Phos, (S)- CAS No. 221012-82-4

p-Phos, (S)-

Cat. No. B1313700
M. Wt: 644.6 g/mol
InChI Key: JZOSBBLJKXSBBN-UHFFFAOYSA-N
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Description

“p-Phos, (S)-” or “(S)-(-)-2,2 ,6,6 -Tetramethoxy-4,4 -bis(diphenylphosphino)-3,3 -bipyridine” is a chiral ligand used in various reactions . It’s used in asymmetric hydrogenation reactions, the preparation of chiral ketone functionalized polymers by copolymerization reaction, the synthesis of chiral alkynes by asymmetric hydroalkynylation of nonpolar alkenes or norbornadienes using iridium catalyst, and in the selective allylic alkylation of indoles using palladium catalyst .


Synthesis Analysis

The synthesis of “p-Phos, (S)-” involves the use of highly reactive phosphorus radicals and their involvement in practically significant synthesis reactions, primarily the formation of phosphorus–carbon bonds .


Molecular Structure Analysis

The molecular structure of “p-Phos, (S)-” is derived from the P4 tetrahedron of white phosphorus by introducing four bridging and two terminal sulfur atoms .


Chemical Reactions Analysis

“p-Phos, (S)-” is used in various chemical reactions. For instance, it’s used in the asymmetric hydrogenation of ß-keto esters, 2-arylacrylates, aryl ketones, and other substrates .


Physical And Chemical Properties Analysis

Phosphorus is a waxy white solid. It is colorless and transparent in its pure form. Phosphorus is insoluble in water, but soluble in carbon disulfide .

Scientific Research Applications

Asymmetric Catalysis

p-Phos, a dipyridylphosphine ligand, has been extensively utilized in asymmetric catalysis. It demonstrates exceptional efficacy in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and C-C bond formation. Its attributes like air stability, broad substrate scope, fast reaction rates, and excellent enantioselectivities make it highly attractive for practical applications (Wu & Chan, 2006).

Suzuki Cross-Coupling Reaction

In the field of organic chemistry, p-Phos has been successfully applied in the Suzuki cross-coupling reaction. It works effectively with a variety of aryl halides and shows high activity in the presence of hindered and functional groups. This aspect is crucial for synthesizing complex organic compounds (Fu et al., 2009).

Hydrogenation of α- and β-keto esters

p-Phos has been used as a chiral ligand in the ruthenium-catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids. It demonstrated high conversions and excellent enantioselectivities. Notably, the catalyst was reusable without loss of activity or selectivity (Lam et al., 2005).

Asymmetric Hydrogenation of Quinolines

An air-stable Ir-(P-Phos) catalyst system using p-Phos has shown high efficacy in the asymmetric hydrogenation of quinoline derivatives. The catalyst's ability to be immobilized and reused while retaining its reactivity and selectivity is particularly noteworthy (Xu et al., 2005).

Rhodium- and Ruthenium-Catalyzed Hydrogenation

Studies on rhodium- and ruthenium-catalyzed asymmetric hydrogenation of α-dehydroamino acids using p-Phos have revealed the significance of the ligand's electronic and steric properties in influencing enantioselectivity. This underscores the versatility of p-Phos in catalysis (Wu et al., 2003).

Safety And Hazards

PFAS are widely used, long-lasting chemicals, components of which break down very slowly over time. Because of their widespread use and their persistence in the environment, many PFAS are found in the blood of people and animals all over the world and are present at low levels in a variety of food products and in the environment . Exposure to some PFAS in the environment may be linked to harmful health effects in humans and animals .

Future Directions

The EPA is working hard to answer critical questions about PFAS: How to better and more efficiently detect and measure PFAS in our air, water, soil, and fish and wildlife; How much people are exposed to PFAS; How harmful PFAS are to people and the environment; How to remove PFAS from drinking water; How to manage and dispose of PFAS . This information will help EPA and state, local, and tribal partners make more informed decisions on how best to protect human health and the environment .

properties

IUPAC Name

[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOSBBLJKXSBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34N2O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Phos, (S)-

CAS RN

221012-82-4, 362524-23-0
Record name p-Phos, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221012824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Phos, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362524230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-PHOS, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04VUU8H7L4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name P-PHOS, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW0P1P8U1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
AM Palmer, A Zanotti-Gerosa, H Nedden - Tetrahedron: Asymmetry, 2008 - Elsevier
The novel complex RuCl 2 [(S)-Xyl-P-Phos][(S)-DAIPEN] was identified as a highly active catalyst for the asymmetric reduction of a variety of prochiral ketones possessing an imidazo[1,2…
Number of citations: 12 www.sciencedirect.com
H JIANG, JB WANG, W XIONG, Y JIA… - Acta Physico …, 2010 - ingentaconnect.com
A ruthenium phosphine diamine complex RuCl2[(S)-P-Phos]-[(S)-DAIPEN] [P-Phos: 2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, DAIPEN: 1,1'-di(4-anisyl)-2-…
Number of citations: 0 www.ingentaconnect.com
AM Palmer, V Chiesa, HC Holst, J Le Paih… - Tetrahedron …, 2008 - Elsevier
The asymmetric hydrogenation of complex heterocyclic ketones 1 in the presence of the novel catalyst RuCl 2 [(S)-Xyl-P-Phos][(S)-DAIPEN] and a base afforded the corresponding …
Number of citations: 9 www.sciencedirect.com
W Lailai, JIA Xiaojing, WAN Bo - Chinese Journal of Catalysis, 2011 - Elsevier
Pd(OAc) 2 (palladium acetate)/(S)-P-PHOS ((S)-2,2′,6,6′ -tetramethoxy-4,4′ -bis(diphenyl)phosphino)-3,3′ -bipyridine) catalysis systems were applied to the alternating …
Number of citations: 4 www.sciencedirect.com
J Wu, H Chen, ZY Zhou, CH Yeung, ASC Chan - Synlett, 2001 - thieme-connect.com
A new chiral dipyridylphosphine ligand Tol-P-Phos has been synthesized and the structure of the complex of (R)-Tol-P-Phos oxide with (-)-dibenzoyl-L-tartaric acid [(-)-DBT] was …
Number of citations: 33 www.thieme-connect.com
J Wu, TTL Au‐Yeung, WH Kwok, JX Ji… - Advanced Synthesis …, 2005 - Wiley Online Library
The first example of the synthesis of an axially chiral bis(aryldicyclohexylphosphine) dioxide via catalytic hydrogenation of the optically resolved parent bis(aryldiphenylphosphine) …
Number of citations: 24 onlinelibrary.wiley.com
A Zanotti-Gerosa, W Hems, M Groarke… - Platinum Metals …, 2005 - ingentaconnect.com
The asymmetric reduction of carbonyl, C=O, groups for the production of enantiomerically pure secondary alcohols is a reaction of fundamental importance in modern synthetic chemistry…
Number of citations: 66 www.ingentaconnect.com
H Lee - 2008 - theses.lib.polyu.edu.hk
Pauson-Khand-type reaction is a [2+ 2+ 1] carbonylative Cycloaddition which was firstly reported in 1971. This is one of the most powerful synthetic tools to produce cyclopentenones …
Number of citations: 2 theses.lib.polyu.edu.hk
JN Zhou, Q Fang, YH Hu, LY Yang, FF Wu… - Organic & …, 2014 - pubs.rsc.org
A set of reaction conditions has been established to facilitate the non-precious copper-catalyzed enantioselective hydrosilylation of a number of structurally diverse β-, γ- or ε-halo-…
Number of citations: 47 pubs.rsc.org
L Chen, XL Fu, FY Ming, H Chen… - Chinese Journal of …, 2008 - Wiley Online Library
A series of RuCl 2 (bipyridyldiphosphine)(1,2‐diamine) complexes were synthesized and applied to the asymmetric hydrogenation of aromatic ketones. Solvent effect and a wide variety …
Number of citations: 2 onlinelibrary.wiley.com

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